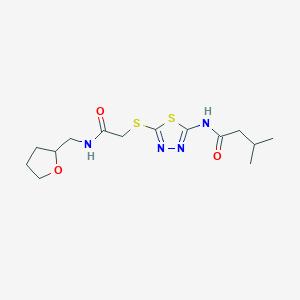

3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Description

The compound 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethylamine group bearing a tetrahydrofuran (THF) moiety and a 3-methylbutanamide side chain. Thiadiazoles are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, antitumor, and antioxidant properties .

Properties

IUPAC Name |

3-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S2/c1-9(2)6-11(19)16-13-17-18-14(23-13)22-8-12(20)15-7-10-4-3-5-21-10/h9-10H,3-8H2,1-2H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPZUGRIBALYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.

Structural Overview

The structural formula of the compound includes:

- A thiadiazole ring, known for its diverse biological activities.

- A butanamide moiety that may influence its pharmacological properties.

- A tetrahydrofuran unit that could enhance solubility and bioavailability.

Anticancer Properties

Research has shown that compounds containing the 1,3,4-thiadiazole core exhibit significant anticancer activity. For instance:

- Alam et al. (2011) reported various thiadiazole derivatives demonstrating cytotoxic effects against multiple cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The IC50 values ranged widely depending on specific substitutions on the thiadiazole ring .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Activity |

|---|---|---|---|

| Compound 21 | SK-MEL-2 | 4.27 | High |

| Compound 23 | T47D | Not specified | Moderate |

| Compound 31 | MDA-MB-23 | 9 | High |

The mechanism of action for thiadiazole-based compounds often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, studies have indicated that certain thiadiazoles can interact with cellular pathways that regulate apoptosis and cell cycle progression .

Other Biological Activities

Beyond anticancer effects, thiadiazoles are noted for other biological activities:

- Antimicrobial Activity: Thiadiazole derivatives have shown promise as antimicrobial agents against various pathogens. The incorporation of different substituents can modulate their efficacy.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organism | Activity |

|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-acetamide | E. coli | Moderate |

| N-(4-acetylthio)-1,3,4-thiadiazole | S. aureus | High |

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Cytotoxicity Studies: In vitro studies using MTT assays have demonstrated that specific thiadiazole compounds exhibit selective toxicity towards cancer cells while sparing normal cells .

- Combination Therapies: Research suggests that combining thiadiazoles with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Q & A

Q. What are the standard synthetic routes for preparing this thiadiazole-containing compound?

The compound is synthesized via multi-step reactions, typically involving:

- Cyclization of intermediates (e.g., carboxamides and thiol-containing precursors) in polar aprotic solvents like DMF or acetonitrile under reflux.

- Use of iodine and triethylamine as catalysts to promote cyclization and sulfur elimination, as seen in analogous 1,3,4-thiadiazole syntheses .

- Purification via recrystallization (ethanol or acetone) and validation by thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are critical for structural characterization?

- 1H and 13C NMR : To confirm backbone connectivity and substituent placement. For example, thiadiazole ring protons typically resonate at δ 7.5–8.5 ppm in DMSO-d6 .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for related thiadiazole-triazine hybrids .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How is the compound’s purity assessed during synthesis?

- TLC : Monitors reaction progress using silica gel plates (e.g., Merck F254) with UV visualization .

- HPLC : Quantifies purity post-synthesis, especially for biological testing to exclude byproducts .

Q. What in vitro assays are used to screen biological activity?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with pH adjustments to mimic physiological conditions .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole core formation?

- Solvent selection : Acetonitrile promotes faster cyclization (~3 minutes) compared to DMF (~3 hours), but DMF improves solubility for bulkier intermediates .

- Catalyst tuning : Iodine enhances sulfur elimination, while triethylamine neutralizes acidic byproducts. Adjusting equivalents (e.g., 1.2 eq iodine) may improve yields .

- Temperature control : Reflux (~80°C) ensures complete cyclization without decomposition .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Discrepancies in MIC values may arise from differences in bacterial strain susceptibility or inoculum size. Use CLSI/M07-A9 guidelines for consistency .

- Structural analogs : Compare activity of derivatives (e.g., oxadiazole vs. thiadiazole) to identify pharmacophore requirements. For example, replacing the tetrahydrofuran moiety with a phenyl group reduced antifungal activity in related compounds .

Q. What computational approaches predict target binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., E. coli dihydrofolate reductase). Key interactions include hydrogen bonding with the thiadiazole sulfur and hydrophobic contacts with the tetrahydrofanyl group .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies.

Q. How to design derivatives for enhanced metabolic stability?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility and reduce first-pass metabolism.

- Isosteric replacements : Substitute the thioether group with sulfone or sulfoxide to modulate electronic effects and oxidative stability .

Q. What analytical techniques quantify degradation products under storage conditions?

- Stability studies : Accelerated degradation (40°C/75% RH) analyzed via HPLC-MS to identify hydrolyzed or oxidized byproducts.

- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C based on degradation rates .

Methodological Considerations

- Contradictory evidence : For example, antimicrobial activity in showed pH dependence, while other studies omitted pH adjustments. Researchers should replicate assays under controlled pH (e.g., 7.4 for physiological relevance) .

- Synthetic scalability : Pilot-scale reactions (50–100 g) require solvent recovery systems (e.g., rotary evaporation for acetonitrile) and safety protocols for iodine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.